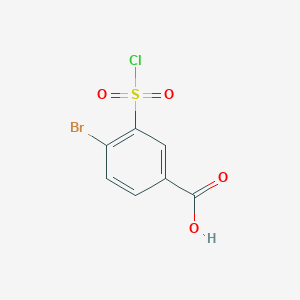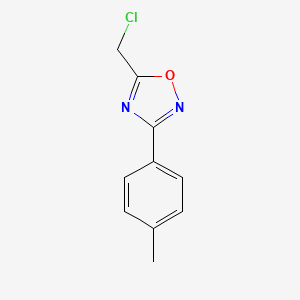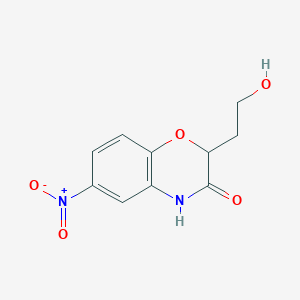
9-叠氮-9H-芴
描述
9-azido-9H-fluorene (9-AZF) is a fluorescent compound commonly used as a photoaffinity labeling reagent and in bioconjugation research. It is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH) that can be used as a precursor to fluorene-based dyes .
Physical and Chemical Properties Analysis
9-azido-9H-fluorene has a molecular formula of C13H9N3 and a molecular weight of 207.23 g/mol. The physical and chemical properties of its parent compound, 9H-fluorene, include a density of 1.1±0.1 g/cm3, a boiling point of 293.6±10.0 °C at 760 mmHg, and a melting point of 111-114 °C .科学研究应用
- 光物理性质:9-叠氮-9H-芴展现出非凡的光物理特性,使其适用于光电应用。 研究人员已经对其吸收和发射光谱进行了研究,这可以为有机发光二极管 (OLED)、太阳能电池和传感器的设计提供信息 .
- 激光设计:通过将 9-叠氮-9H-芴整合到低聚物中,科学家已经开发出分布式反馈 (DFB) 激光器。 这些激光器在特定波长下发射强烈的受激发射 (ASE),使之能够应用于激光技术和通信系统 .
- 研究人员已经探索了以 9-叠氮-9H-芴为前体选择性合成烷基化和烯基化芴。 单一的 SNS 配体衍生的镍配合物促进了这种官能化,为多种芴衍生物的获取提供了途径 .
- 两种新的荧光染料,即 (E)-1-(2-羟基苄叉基)-2-(9H-芴-9-亚基)肼 (FIIS) 和 (E)-1-(2-羟基萘叉基)-2-(9H-芴-9-亚基)肼 (FIIN),已由 9-叠氮-9H-芴合成。 这些染料表现出有趣的光物理性质,使其成为成像和标记应用的潜在候选者 .
- 将 9-叠氮-9H-芴整合到共轭聚合物 (CP) 或低聚物 (CO) 中可以增强其光学和电学性质。 这些材料用于有机电子,例如有机场效应晶体管 (OFET) 和导电涂层 .
- 研究人员已经研究了基于 9-叠氮-9H-芴的薄膜的形态特性。 了解自有序 β 相形成和聚集行为对于材料设计和应用至关重要 .
- 9-叠氮-9H-芴中的叠氮基团允许生物正交反应。 研究人员已经探索了其在点击化学、生物偶联和生物分子标记中的应用 .
光电材料与器件
C-H官能化
荧光染料
聚合物化学
材料科学
生物偶联和点击化学
安全和危害
The safety data sheet for a related compound, 9-diazo-9H-fluorene, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
9-azido-9H-fluorene is commonly used as a photoaffinity labeling reagent and in bioconjugation research. Future research could explore its potential applications in these areas. Additionally, related compounds such as 2,7-dichloro-9H-fluorene-based azetidinones have shown promise as antimicrobial and anticancer agents , suggesting potential future directions for the development of 9-azido-9H-fluorene derivatives.
作用机制
Mode of Action
For instance, 2,7-dichloro-9H-fluorene-based azetidinones have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .
Biochemical Pathways
SMT-1 strain . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .
Action Environment
Spillage is unlikely to penetrate the soil, and the product is insoluble and sinks in water .
生化分析
Cellular Effects
The effects of 9-azido-9H-fluorene on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-azido-9H-fluorene can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, it can alter the expression of genes involved in cell cycle regulation and stress response, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 9-azido-9H-fluorene exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes and altering their activity. For example, 9-azido-9H-fluorene has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, it can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .
Temporal Effects in Laboratory Settings
The stability and degradation of 9-azido-9H-fluorene in laboratory settings are critical factors influencing its long-term effects on cellular function. In vitro studies have demonstrated that 9-azido-9H-fluorene is relatively stable at room temperature but can degrade over time when exposed to light and heat . Long-term exposure to 9-azido-9H-fluorene has been associated with changes in cellular morphology and function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 9-azido-9H-fluorene vary with different dosages in animal models. Low doses of 9-azido-9H-fluorene have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as organ toxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range induces significant biological responses, including changes in enzyme activity and gene expression . Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
9-Azido-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic conversion to form reactive intermediates, which can further interact with cellular components . The primary metabolic pathways include oxidation and reduction reactions, leading to the formation of metabolites such as fluorenone and fluorenol . These metabolites can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 9-azido-9H-fluorene within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in specific cellular compartments . The localization and accumulation of 9-azido-9H-fluorene are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms is essential for optimizing its use in biomedical applications .
Subcellular Localization
The subcellular localization of 9-azido-9H-fluorene is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 9-azido-9H-fluorene can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The precise localization of 9-azido-9H-fluorene within cells is essential for understanding its biological activity and optimizing its use in research and therapeutic applications .
属性
IUPAC Name |
9-azido-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJUGTQVVISLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402009 | |
| Record name | 9-azido-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24040-37-7 | |
| Record name | NSC88983 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-azido-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

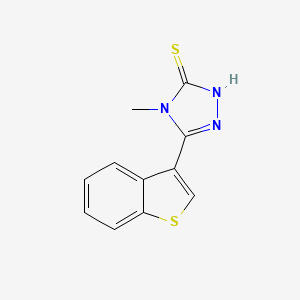


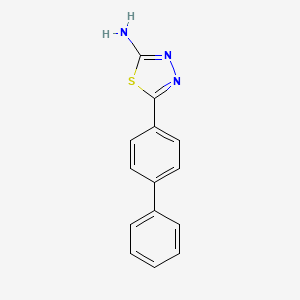
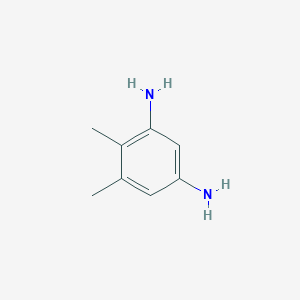



![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)

